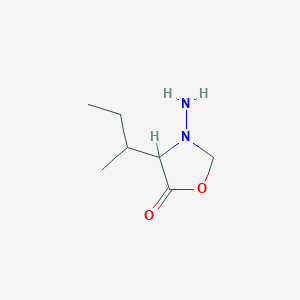
3'-beta-Amino-2',3'-dideoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-beta-Amino-2’,3’-dideoxyuridine is a nucleoside analog known for its significant antiviral properties. This compound is particularly effective against viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). As a nucleoside analog, it interferes with viral DNA synthesis, thereby inhibiting viral replication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-beta-Amino-2’,3’-dideoxyuridine involves several steps. One common method includes the use of nucleoside phosphorylases and 2’-deoxyribosyltransferases (NDTs) as biocatalysts. These enzymes facilitate the transfer of the 2’,3’-dideoxyribose moiety to the uracil base, forming the desired nucleoside analog .
Industrial Production Methods
Industrial production of 3’-beta-Amino-2’,3’-dideoxyuridine typically involves large-scale enzymatic synthesis. This method is preferred due to its efficiency and the reduced need for protection-deprotection steps, which are common in traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3’-beta-Amino-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group, potentially forming oxo derivatives.
Reduction: The compound can be reduced to form different analogs with altered biological activity.
Substitution: The amino group can be substituted with other functional groups to create new derivatives with unique properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various analogs of 3’-beta-Amino-2’,3’-dideoxyuridine, each with distinct biological activities. These analogs are often evaluated for their antiviral and anticancer properties .
Wissenschaftliche Forschungsanwendungen
3’-beta-Amino-2’,3’-dideoxyuridine has a wide range of scientific
Eigenschaften
Molekularformel |
C9H13N3O4 |
|---|---|
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
1-[(2R,4R,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6-,8-/m1/s1 |
InChI-Schlüssel |
NDGYFDPAEFUDKS-ATRFCDNQSA-N |
Isomerische SMILES |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)





![11-Methyl-2-phenyltetrahydro-1H-5,8-(epiminomethano)[1,2,4]triazolo[1,2-a]pyridazine-1,3,10(2H)-trione](/img/structure/B12920528.png)



![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)


![[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
